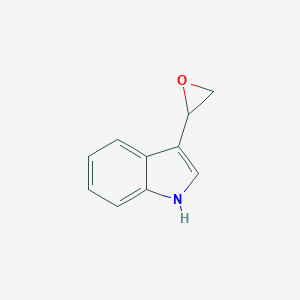

3-(oxiran-2-yl)-1H-indole

説明

3-(Oxiran-2-yl)-1H-indole is an indole derivative featuring an epoxide (oxirane) ring at the 3-position of the indole scaffold. This compound is of significant interest due to the reactivity of the epoxide group, which enables diverse transformations, such as nucleophilic ring-opening reactions, making it a valuable intermediate in organic synthesis and drug discovery. The synthesis of related compounds, such as 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, involves reactions with indan-1,3-dione followed by amine treatment to yield amino alcohols with indole fragments . The epoxide group’s electrophilic nature allows for regioselective modifications, facilitating the creation of complex polycyclic structures or bioactive molecules.

特性

CAS番号 |

129225-30-5 |

|---|---|

分子式 |

C10H9NO |

分子量 |

159.18 g/mol |

IUPAC名 |

3-(oxiran-2-yl)-1H-indole |

InChI |

InChI=1S/C10H9NO/c1-2-4-9-7(3-1)8(5-11-9)10-6-12-10/h1-5,10-11H,6H2 |

InChIキー |

NHIWCWBJAOXUBB-UHFFFAOYSA-N |

SMILES |

C1C(O1)C2=CNC3=CC=CC=C32 |

正規SMILES |

C1C(O1)C2=CNC3=CC=CC=C32 |

同義語 |

3-indolylethylene oxide |

製品の起源 |

United States |

科学的研究の応用

Synthesis and Reactivity

The synthesis of 3-(oxiran-2-yl)-1H-indole typically involves the reaction of indole derivatives with epoxide precursors. Various methods have been developed to optimize yields and purity, including multicomponent reactions and catalytic processes. For instance, one study described the synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde through a reaction with active methylene compounds, demonstrating the versatility of indole derivatives in organic synthesis .

Anticancer Properties

Research has highlighted the potential of this compound derivatives as anticancer agents. One study synthesized multiple indole derivatives and evaluated their efficacy against various cancer cell lines, including colon and lung cancers. The results indicated that these compounds could induce cell cycle arrest and modulate the expression of tumor suppressors, suggesting a mechanism similar to established chemotherapeutic agents .

Antimicrobial Activity

In addition to anticancer effects, compounds derived from this compound have shown promising antimicrobial properties. For instance, derivatives synthesized through one-pot reactions exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The structural features of these compounds contribute to their interaction with bacterial cell membranes or metabolic pathways.

Case Study 1: Anticancer Activity

A recent study presented a series of 16 indole derivatives, including those based on this compound. These compounds were tested for their anticancer activity against HCT-116 colon cancer cells. The findings revealed that several derivatives induced significant cytotoxicity by interacting with DNA, leading to apoptosis in cancer cells .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing indole-based thiazolylcoumarins from this compound. The synthesized compounds were screened for antimicrobial activity against nine pathogenic bacteria. Results indicated that these derivatives exhibited moderate to high antibacterial activity, highlighting their potential as therapeutic agents in combating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at various positions on the indole ring or the oxirane group can significantly affect the compound's reactivity and biological properties. For example, substituents that enhance electron density on the indole nitrogen may improve binding affinity to biological targets.

類似化合物との比較

Structural and Functional Group Analysis

The 3-position substituent on the indole scaffold dictates the compound’s chemical and biological properties. Below is a comparative analysis of key derivatives:

Physicochemical Properties

- Epoxide vs. Dithiolane : The epoxide group increases electrophilicity and reactivity, whereas the dithiolane group in 3-(1,3-dithiolan-2-yl)-1H-indole enhances lipophilicity (LogP = 3.65) and metabolic stability .

- Solubility : Sulfonyl and piperazine groups improve aqueous solubility, crucial for bioavailability in BACE1 inhibitors , while methylbenzyl substituents increase hydrophobicity .

準備方法

m-CPBA-Mediated Epoxidation of 3-Vinylindole

The epoxidation of 3-vinylindole using meta-chloroperbenzoic acid (m-CPBA) offers a direct route to the target compound. This method leverages the electrophilic nature of m-CPBA to oxidize the vinyl double bond, forming the epoxide (Figure 2).

Reaction Conditions :

-

Solvent: Dichloromethane, 0°C to room temperature.

-

Stoichiometry: 1.2 equiv m-CPBA ensures complete conversion.

Challenges :

-

Competitive epoxide ring-opening by residual acid necessitates careful neutralization with sodium bicarbonate.

Characterization :

-

IR : Absence of vinyl C=C stretch (1630 cm⁻¹) and emergence of epoxy C-O-C (1250 cm⁻¹).

-

13C NMR : δ 52.1 (epoxy CH2), 60.3 (epoxy CH), 118.8–137.3 (aromatic carbons).

Halohydrin Cyclization Pathways

Base-Induced Epoxide Formation from 3-(2-Chloro-1-Hydroxyethyl)-1H-Indole

A two-step process involves synthesizing 3-(2-chloro-1-hydroxyethyl)-1H-indole via hydrochlorination of 3-vinylindole, followed by base-mediated cyclization (Figure 3).

Step 1: Hydrochlorination

Step 2: Cyclization

Mechanistic Notes :

-

The reaction proceeds via SN2 displacement, with hydroxide attacking the β-carbon to eliminate chloride and form the epoxide.

Palladium-Catalyzed Coupling and Epoxidation

Heck Coupling Followed by Epoxidation

Palladium-catalyzed coupling of 3-bromoindole with ethylene gas forms 3-vinylindole, which is subsequently epoxidized (Figure 4).

Catalytic System :

Epoxidation :

Enantioselective Syntheses and Resolution

Chiral Auxiliary-Assisted Epoxidation

Using Sharpless asymmetric epoxidation conditions, 3-vinylindole derivatives are treated with titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide to yield enantiomerically enriched epoxides (Figure 5).

Key Parameters :

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Epichlorohydrin route | 75 | 98 | Scalable, one-pot | Requires 3-hydroxyindole |

| m-CPBA epoxidation | 72 | 95 | Direct, no pre-functionalization | Acid-sensitive substrates |

| Halohydrin cyclization | 82 | 97 | High regioselectivity | Multi-step synthesis |

| Palladium coupling | 65 | 90 | Versatile for substituted indoles | Catalyst cost |

Q & A

Q. What are the standard synthetic protocols for preparing 3-(oxiran-2-yl)-1H-indole derivatives?

- Methodological Answer : A common approach involves electrophilic substitution at the indole C3 position. For example, substituted benzyl alcohols (e.g., furan-2-ylmethanol, naphthalen-2-ylmethanol) react with 1H-indole under acid catalysis (e.g., iodine, FeCl₃) to form derivatives. Purification typically employs flash chromatography with cyclohexane/EtOAC gradients (e.g., 95:5 to 7:3 ratios), yielding products in 71–78% efficiency. Characterization relies on ¹H NMR (400 MHz, CDCl₃) and HRMS to confirm regioselectivity and purity .

Q. How are spectroscopic techniques (NMR, HRMS) applied to validate this compound derivatives?

- Methodological Answer : ¹H NMR is critical for verifying substitution patterns. For instance, the indole NH proton appears as a broad singlet (δ 7.80–7.98), while methylene protons (e.g., -CH₂- in benzyl groups) resonate as singlets (δ 4.15–4.30). HRMS confirms molecular ions (e.g., [M + H]+ or [M + Na]+) with deviations <0.0004 amu from calculated values. These techniques are standardized across literature for indole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for iodine-catalyzed synthesis of 3-substituted indoles?

- Methodological Answer : Optimization studies (Table 1, ) show that iodine (10 mol%) in MeCN at 40°C achieves 98% yield in 5 hours. Key factors include:

- Temperature : Elevated temperatures (40–80°C) accelerate kinetics but may reduce regioselectivity.

- Catalyst loading : 5–10 mol% iodine balances cost and efficiency.

- Solvent : Polar aprotic solvents (e.g., MeCN) stabilize carbocation intermediates.

Contrasting results with FeCl₃ (67% yield) or AlCl₃ (10% yield) highlight iodine’s superiority in minimizing side reactions .

Q. What strategies resolve discrepancies in NMR data for structurally similar 3-substituted indoles?

- Methodological Answer : Discrepancies arise from substituent electronic effects. For example:

- Electron-donating groups (e.g., -OCH₃) deshield adjacent protons, shifting aromatic protons upfield (δ 6.74–7.02).

- Steric hindrance in naphthyl derivatives splits signals into multiplets (δ 7.74–7.83).

Cross-referencing with literature spectra and computational modeling (e.g., DFT for chemical shift prediction) mitigates misinterpretation .

Q. How do enzyme-mediated pathways (e.g., EC 1.14.20.12) enable alternative synthesis routes?

- Methodological Answer : EC 1.14.20.12 (3-[(E)-2-isocyanoethenyl]-1H-indole synthase) catalyzes oxidative coupling between indole derivatives and 2-oxoglutarate. Challenges include:

- Cofactor dependency : Requires O₂ and Fe²⁺, complicating anaerobic conditions.

- Substrate specificity : Limited to isocyanopropanoate precursors.

Reaction monitoring via LC-MS or UV-Vis (succinate/CO₂ byproduct quantification) ensures pathway fidelity. This method avoids harsh reagents but demands precise pH/temperature control .

Q. What are the limitations of flash chromatography in purifying epoxide-containing indoles?

- Methodological Answer : Epoxide groups (oxirane rings) are sensitive to acidic/basic conditions. Key considerations:

- Stationary phase : Use neutral alumina or silica pretreated with 1% Et₃N to prevent ring-opening.

- Eluent polarity : Low-polarity gradients (e.g., cyclohexane/EtOAc) minimize epoxide degradation.

Post-purification analysis (TLC or HPLC) is essential to detect decomposition products .

Data Analysis & Experimental Design

Q. How can HRMS distinguish isomeric byproducts in this compound synthesis?

- Methodological Answer : Isomers (e.g., C3 vs. C2 substitution) exhibit identical molecular weights but distinct fragmentation patterns. HRMS/MS with collision-induced dissociation (CID) identifies diagnostic ions:

Q. What computational tools predict regioselectivity in electrophilic indole substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic sites. For 1H-indole, the C3 position has the highest electrophilic susceptibility (f⁺ > 0.1). Software like Gaussian or ORCA models transition states, while molecular electrostatic potential (MEP) maps visualize charge distribution. Experimental validation via Hammett correlations (σ⁺ values) strengthens predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。